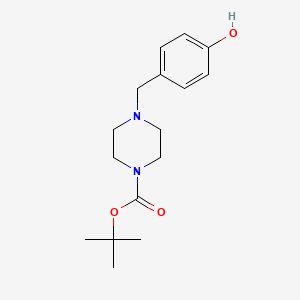

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxybenzyl substituent. This scaffold is widely utilized in medicinal chemistry due to its modularity, enabling derivatization for drug discovery.

Properties

IUPAC Name |

tert-butyl 4-[(4-hydroxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKQOSVLILWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-oxobenzyl)piperazine-1-carboxylate.

Reduction: Formation of 4-(4-alkylbenzyl)piperazine-1-carboxylate.

Substitution: Formation of 4-(4-halobenzyl)piperazine-1-carboxylate.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate involves its interaction with various molecular targets in the body. It has been shown to bind to receptors such as α1B, 5-HT1A, and D2, indicating its role in modulating neurotransmitter pathways . This interaction leads to its anxiolytic and antidepressant-like effects, making it a potential candidate for the development of new psychiatric medications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Their Impacts

- Electron-Donating vs. Withdrawing Groups : The hydroxybenzyl group in the target compound (electron-donating) contrasts with trifluoromethylphenyl in Compound 9 (electron-withdrawing), which reduces piperazine basicity and alters solubility .

Stability and Degradation

- Gastric Fluid Stability : Compounds 1a/b () with triazolylmethyl groups degraded in simulated gastric fluid, whereas the hydroxybenzyl group in the target compound may confer better stability due to stronger hydrogen bonding .

- Oxidative Stability : The Boc group in analogs (e.g., ) generally enhances stability during synthesis, though bulky substituents (e.g., carbazoles in ) may complicate purification .

Biological Activity

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate (TBHBP) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 278.35 g/mol .

The compound features a piperazine ring substituted with a tert-butyl group and a hydroxybenzyl moiety, which is crucial for its biological interactions.

TBHBP's mechanism of action involves interaction with various receptors and enzymes. The piperazine ring is known to modulate neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including:

- Antidepressant-like effects: Similar compounds have shown efficacy in enhancing mood and reducing anxiety by increasing serotonin levels in the brain .

- Antimicrobial activity: The compound may disrupt microbial cell membranes, leading to cell death .

Antidepressant and Anxiolytic Effects

Research indicates that TBHBP exhibits significant antidepressant-like and anxiolytic properties. A study on structurally related piperazine derivatives demonstrated that modifications to the piperazine scaffold could enhance these effects. Specifically, the presence of hydroxy groups has been linked to increased activity at serotonin receptors .

Antimicrobial Properties

TBHBP has shown potential antimicrobial activity against various pathogens. The mechanism is believed to involve the disruption of bacterial cell membranes, which is a common action among piperazine derivatives . Comparative studies have indicated that TBHBP's structure allows it to maintain potency against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of TBHBP can be attributed to its structural features. The following table summarizes key findings regarding its SAR:

| Modification | Effect |

|---|---|

| Hydroxy group on benzyl ring | Increases binding affinity to serotonin receptors |

| Tert-butyl group | Enhances lipophilicity, improving membrane penetration |

| Piperazine ring | Essential for receptor interaction |

This relationship highlights the importance of specific functional groups in determining the compound's efficacy.

Case Studies

-

In Vivo Studies:

A study investigating the antidepressant effects of TBHBP in rodent models demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. The results indicated an increase in serotonin levels, suggesting effective modulation of the serotonergic system . -

Antimicrobial Efficacy:

Another case study evaluated TBHBP's antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed that TBHBP exhibited notable inhibitory effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A standard approach includes:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with 4-hydroxybenzyl bromide in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .

- Step 2 : Optimizing yield by controlling stoichiometry (1:1.2 molar ratio of piperazine to benzyl derivative) and reaction time (12–24 hours).

- Purification : Use flash chromatography (silica gel, 5–15% ethyl acetate in dichloromethane) followed by recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) via HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the piperazine backbone, tert-butyl group (δ ~1.4 ppm), and hydroxybenzyl aromatic protons (δ ~6.8–7.2 ppm). Compare experimental shifts with density functional theory (DFT) calculations to resolve ambiguities .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches .

- X-ray Crystallography : Use SHELXL for structure refinement. Optimize crystal growth via vapor diffusion (e.g., dichloromethane/pentane) and validate hydrogen bonding networks .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., CuH/Pd synergistic systems) during benzyl group coupling to induce stereocontrol .

Q. What computational methods are effective in predicting biological activity and binding modes?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, GPCRs). Prioritize the hydroxybenzyl group for hydrogen bonding with active sites .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with in vitro assays .

Q. How should researchers address contradictions between theoretical and experimental spectral data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with DFT-optimized structures (B3LYP/6-31G* basis set). Adjust for solvent effects using PCM models .

- Dynamic Effects : Analyze rotameric equilibria via variable-temperature NMR to explain unexpected splitting or broadening .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use continuous flow reactors to enhance mixing and reduce reaction time. Maintain temperatures at 25–30°C to suppress side reactions (e.g., tert-butyl group cleavage) .

- In-line Analytics : Implement real-time HPLC monitoring to detect and remove intermediates like deprotected piperazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.